molecular formula C17H18FN5O5 B12396063 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

Cat. No.: B12396063
M. Wt: 391.4 g/mol
InChI Key: SHIMOFPIGKCDPN-BTDLXYOYSA-N
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Description

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a modified sugar moiety. The presence of functional groups such as amino, fluoro, hydroxy, and phenylmethoxy makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Modification of the Sugar Moiety: The sugar moiety is modified to introduce the fluoro and hydroxy groups. This step often involves selective protection and deprotection of hydroxyl groups, followed by fluorination.

    Coupling of the Purine Base and Sugar Moiety: The final step involves the coupling of the modified sugar moiety with the purine base under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the purine base to modify its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a promising candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one involves its interaction with various molecular targets. The compound can bind to nucleic acids, interfering with their replication and transcription processes. This interaction is facilitated by the purine base, which mimics natural nucleotides. Additionally, the presence of functional groups such as amino and fluoro enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
  • 8-methoxyguanosine
  • 2-thioadenosine

Uniqueness

Compared to similar compounds, 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one is unique due to the presence of the fluoro and phenylmethoxy groups. These functional groups enhance its chemical reactivity and binding properties, making it a versatile molecule for various applications.

Properties

Molecular Formula

C17H18FN5O5

Molecular Weight

391.4 g/mol

IUPAC Name

2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

InChI

InChI=1S/C17H18FN5O5/c18-10-9(6-24)28-15(12(10)25)23-13-11(14(26)22-16(19)21-13)20-17(23)27-7-8-4-2-1-3-5-8/h1-5,9-10,12,15,24-25H,6-7H2,(H3,19,21,22,26)/t9-,10?,12+,15-/m1/s1

InChI Key

SHIMOFPIGKCDPN-BTDLXYOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@H](C([C@H](O4)CO)F)O)N=C(NC3=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)F)O)N=C(NC3=O)N

Origin of Product

United States

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